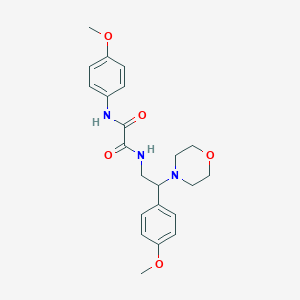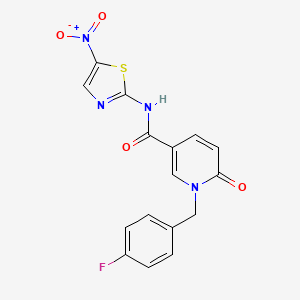
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine” is a chemical compound with the CAS Number: 893644-54-7 . It has a molecular weight of 142.24 . The IUPAC name for this compound is 2-methyl-3-(1-pyrrolidinyl)propylamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine” is 1S/C8H18N2/c1-8(6-9)7-10-4-2-3-5-10/h8H,2-7,9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine” is a liquid at room temperature . It has a molecular weight of 142.24 and its molecular formula is C8H18N2 .Aplicaciones Científicas De Investigación
- In preclinical studies, PF-04455242 demonstrated antidepressant-like effects. It exhibited efficacy in the mouse forced swim test, a common model for assessing antidepressant activity .
Antidepressant-Like Efficacy
Stress Modulation
Cocaine Addiction Treatment
κ Opioid Receptor Targeting
Proteomics Research
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is the kappa opioid receptor (KOR) . KOR is a type of opioid receptor in the brain that plays a key role in pain perception, mood regulation, and consciousness.
Mode of Action
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. It has high affinity for human (3 nM), rat (21 nM), and mouse (22 nM) KOR, a ∼ 20-fold reduced affinity for human μ-opioid receptors (MORs; K (i) = 64 nM), and negligible affinity for δ-opioid receptors (K (i) > 4 μM) .
Pharmacokinetics
It is generally recommended to store the compound at room temperature , suggesting it is stable under normal conditions
Action Environment
The action, efficacy, and stability of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine can be influenced by various environmental factors. These may include the presence of other substances, pH, temperature, and the specific characteristics of the biological environment where the compound is administered. As with many compounds, it is recommended to store 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine at room temperature , suggesting that extreme temperatures could potentially affect its stability.
Propiedades
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(6-9)7-10-4-2-3-5-10/h8H,2-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJULWGNCNKVHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Piperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2358583.png)


![N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2358587.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2358598.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)acrylonitrile](/img/structure/B2358600.png)
![(5E)-2-(benzylamino)-5-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2358601.png)


![1-(9-Chloro-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2358605.png)